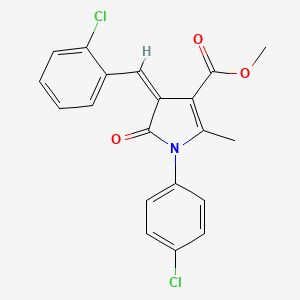![molecular formula C17H23Cl2NO5 B4927956 1-[3-(2,6-dichloro-4-methylphenoxy)propyl]piperidine oxalate](/img/structure/B4927956.png)
1-[3-(2,6-dichloro-4-methylphenoxy)propyl]piperidine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2,6-dichloro-4-methylphenoxy)propyl]piperidine oxalate, also known as DSP-4, is a selective neurotoxin that is widely used in scientific research to investigate the noradrenergic system. DSP-4 is a potent and selective neurotoxin that targets noradrenergic neurons in the central nervous system, making it a valuable tool for studying the role of noradrenaline in various physiological and pathological processes.
Mécanisme D'action
1-[3-(2,6-dichloro-4-methylphenoxy)propyl]piperidine oxalate selectively targets and destroys noradrenergic neurons in the central nervous system by binding to the norepinephrine transporter and causing the release of toxic levels of norepinephrine. This leads to the degeneration of noradrenergic neurons, resulting in a selective depletion of noradrenaline in the central nervous system.
Biochemical and Physiological Effects:
The depletion of noradrenaline in the central nervous system has been shown to have a wide range of effects on behavior, physiology, and pathology. Studies have shown that 1-[3-(2,6-dichloro-4-methylphenoxy)propyl]piperidine oxalate-induced noradrenaline depletion can lead to changes in locomotor activity, anxiety-like behavior, aggression, learning and memory, and cardiovascular function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[3-(2,6-dichloro-4-methylphenoxy)propyl]piperidine oxalate in scientific research include its selectivity for noradrenergic neurons, its ability to induce a long-lasting depletion of noradrenaline, and its well-established use in a wide range of experimental paradigms. However, the use of 1-[3-(2,6-dichloro-4-methylphenoxy)propyl]piperidine oxalate also has some limitations, including the potential for off-target effects, the need for careful dosing and administration, and the potential for non-specific effects on other neurotransmitter systems.
Orientations Futures
Future research using 1-[3-(2,6-dichloro-4-methylphenoxy)propyl]piperidine oxalate could focus on investigating the role of noradrenaline in various physiological and pathological processes, including stress, anxiety, depression, addiction, and neurodegenerative diseases. New experimental paradigms could be developed to investigate the effects of noradrenaline depletion on other neurotransmitter systems and to explore potential therapeutic interventions for conditions involving noradrenergic dysfunction. Further studies could also investigate the potential for using 1-[3-(2,6-dichloro-4-methylphenoxy)propyl]piperidine oxalate in combination with other neurotoxins or pharmacological agents to selectively target multiple neurotransmitter systems.
Méthodes De Synthèse
1-[3-(2,6-dichloro-4-methylphenoxy)propyl]piperidine oxalate can be synthesized by reacting 3-(2,6-dichloro-4-methylphenoxy)propylamine with oxalic acid. The resulting 1-[3-(2,6-dichloro-4-methylphenoxy)propyl]piperidine oxalate oxalate salt is a white crystalline powder that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
1-[3-(2,6-dichloro-4-methylphenoxy)propyl]piperidine oxalate is widely used in scientific research to investigate the role of noradrenaline in various physiological and pathological processes. 1-[3-(2,6-dichloro-4-methylphenoxy)propyl]piperidine oxalate is used to selectively deplete noradrenergic neurons in the central nervous system, allowing researchers to study the effects of noradrenaline depletion on behavior, physiology, and pathology.
Propriétés
IUPAC Name |
1-[3-(2,6-dichloro-4-methylphenoxy)propyl]piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2NO.C2H2O4/c1-12-10-13(16)15(14(17)11-12)19-9-5-8-18-6-3-2-4-7-18;3-1(4)2(5)6/h10-11H,2-9H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNQTDVQNYXQNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCCN2CCCCC2)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2,6-Dichloro-4-methylphenoxy)propyl]piperidine;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-methoxyethyl)-9-(4-methoxyphenyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4927881.png)
![N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B4927892.png)
![4-benzyl-3-[(4-bromobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4927897.png)
![(2-bromo-4-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4927904.png)

![methyl 4-(3,4-diethoxy-5-iodophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4927914.png)
![N-[3-(4-morpholinyl)propyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4927933.png)
![[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetonitrile](/img/structure/B4927939.png)
![11-[4-(dimethylamino)phenyl]-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4927941.png)
![methyl 5-(2-bromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4927946.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4927954.png)


